molecular formula C10H16O9S B13331271 2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid

2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid

Cat. No.: B13331271
M. Wt: 312.30 g/mol
InChI Key: NQPNHRNGEHFCAH-UHFFFAOYSA-N
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Description

2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid is a highly specialized organic compound characterized by a tri-esterified propanoic acid backbone with a methylsulfonyloxy substituent. Its structure comprises three consecutive propanoyloxy groups, where the terminal hydroxyl group is replaced by a methylsulfonyloxy moiety. Structural analogs, such as methylsulfonyl-containing pharmaceuticals (e.g., tesaglitazar, a diabetes drug ) and esterified propanoic acid derivatives (e.g., herbicide precursors ), imply possible roles in medicinal or agrochemical contexts.

Properties

Molecular Formula

C10H16O9S

Molecular Weight

312.30 g/mol

IUPAC Name

2-[2-(2-methylsulfonyloxypropanoyloxy)propanoyloxy]propanoic acid

InChI

InChI=1S/C10H16O9S/c1-5(8(11)12)17-9(13)6(2)18-10(14)7(3)19-20(4,15)16/h5-7H,1-4H3,(H,11,12)

InChI Key

NQPNHRNGEHFCAH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC(=O)C(C)OC(=O)C(C)OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Esterification and Acylation Approach

Methodology:

  • Starting Material: Propanoic acid derivatives, often methyl or ethyl esters.
  • Step 1: Esterification of propanoic acid derivatives using acid catalysis (e.g., sulfuric acid) or carbodiimide coupling agents.
  • Step 2: Introduction of the methylsulfonyl group via sulfonylation of suitable hydroxyl groups, typically using methylsulfonyl chloride or methylsulfonyl anhydride.
  • Step 3: Sequential acylation with acyl chlorides or anhydrides to form the ester linkages connecting the sulfonylated intermediates.
  • Step 4: Final deprotection or purification steps, including recrystallization or chromatography.

Reaction Conditions:

Step Reagents Solvent Temperature Catalyst Notes
Esterification Carboxylic acid + alcohol + H2SO4 Toluene Reflux - Water removal via Dean-Stark trap
Sulfonylation Methylsulfonyl chloride Dichloromethane 0-25°C Pyridine Anhydrous conditions preferred
Acylation Acyl chloride/anhydride Dichloromethane 0-25°C Base (e.g., triethylamine) Controlled addition to prevent side reactions

Enzymatic or Catalytic Routes

While less common for such complex molecules, enzymatic methods or catalytic hydrogenation may be employed for specific steps, especially for stereochemical control or to reduce impurities.

Multi-Step Synthesis via Intermediates

Research indicates that the synthesis often proceeds through intermediates such as:

Exemplary Synthesis Pathway from Literature

Based on the detailed procedures in the literature, a typical synthesis pathway involves:

Example Reaction Scheme:

Propanoic acid derivative → Esterification → Methyl 3-hydroxy-2,2-dimethylpropanoate
Methyl ester + Hydrazine hydrate → Hydrazide intermediate
Hydrazide + Methylsulfonyl chloride → Sulfonylated hydrazide
Sulfonylated intermediate + Acyl chlorides → Final compound

Data Table: Summary of Key Reaction Conditions

Step Reagents Solvent Temperature Catalyst/Conditions Yield References
Esterification Carboxylic acid + alcohol + H2SO4 Toluene Reflux Dean-Stark High ,
Sulfonylation Methylsulfonyl chloride Dichloromethane 0°C to room temperature Pyridine (base) Moderate to high ,
Hydrazide formation Ester + Hydrazine hydrate Ethanol Reflux - Moderate
Acylation Acyl chlorides Dichloromethane 0°C to room temperature Triethylamine Good ,

Additional Considerations and Optimization

  • Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Purification: Recrystallization from ethanol or chromatography ensures purity.
  • Yield Optimization: Controlled addition of reagents, inert atmosphere conditions, and temperature regulation improve yields.

Chemical Reactions Analysis

2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoic acid involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

  • Tesaglitazar’s structure includes an ethoxy group and aromatic phenyl rings, enhancing receptor targeting for diabetes . The target compound lacks aromaticity but features multiple ester linkages, which may prioritize hydrolytic stability or solubility modulation.

Esterified Propanoic Acid Derivatives

Compound Name Substituents Role Stability/Solubility Insights Source
2-(4-Formylphenyl)-propanoic Acid Formylphenyl group at C2 Pharmaceutical impurity (EP) Likely polar due to formyl group
1-Hydroxyibuprofen 4-(1-Hydroxy-2-methylpropyl)phenyl at C2 NSAID metabolite Increased polarity vs. ibuprofen
Target Compound Tri-ester chain with methylsulfonyloxy Undefined Likely lipophilic due to esters N/A

Key Differences :

  • The target compound’s tri-ester structure contrasts with simpler mono-substituted derivatives, suggesting slower hydrolysis kinetics and extended metabolic half-life.

Phenoxypropanoic Acid Herbicides

Compound Name Substituents Use Hazard Profile Source
MCPP (Mecoprop) 4-Chloro-2-methylphenoxy at C2 Broadleaf weed control Health hazard rating: 3 (severe)
Haloxyfop 4-((3-Chloro-5-(trifluoromethyl)pyridinyl)oxy)phenoxy Grass herbicide High toxicity (Class 6.1)
Target Compound Methylsulfonyloxy and tri-ester chain Undefined Unknown; caution advised N/A

Key Differences :

  • Herbicidal analogs prioritize phenoxy groups for plant hormone mimicry, whereas the target compound’s methylsulfonyloxy group may confer distinct biochemical interactions (e.g., sulfonation pathways). The absence of aromatic chlorination or fluorination reduces environmental persistence concerns compared to MCPP or haloxyfop .

Research Findings and Data Gaps

Synthetic Pathways: No direct synthesis routes for the target compound were identified. Methylsulfonyl introduction typically involves sulfonic acid esterification, as seen in tesaglitazar .

Toxicity : Analogs like MCPP exhibit significant health hazards (e.g., systemic toxicity ), but the target compound’s safety profile remains unstudied.

Stability: Ester hydrolysis rates for tri-ester systems are likely slower than mono-esters (e.g., ibuprofen derivatives ), but experimental data are lacking.

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